molecular formula C24H27N5O3 B2971228 (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 1903616-21-6

(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2971228
CAS No.: 1903616-21-6
M. Wt: 433.512
InChI Key: OTYFDUCXWCGQPT-UHFFFAOYSA-N
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Description

The compound "(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" is a complex organic molecule characterized by the presence of multiple functional groups, including a methoxypyrrolidinyl group, a phenyl group, a triazolyl group, and an azetidinyl group. This compound exhibits interesting chemical properties due to the diverse functionalities it contains, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reaction conditions and reagents. One possible synthetic route includes the following steps:

  • Formation of (3-methoxypyrrolidin-1-yl)phenyl precursor: : This can be achieved through the reaction of 3-methoxypyrrolidine with a suitable phenyl halide under basic conditions.

  • Azetidin-1-yl intermediate synthesis: : The azetidin-1-yl group is synthesized by reacting an azetidine derivative with 4-(phenoxymethyl)-1H-1,2,3-triazole under specific conditions to ensure proper triazole ring formation.

  • Coupling of intermediates: : The final step involves coupling the (3-methoxypyrrolidin-1-yl)phenyl precursor with the azetidin-1-yl intermediate to form the target compound. This step might require a coupling agent and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the aforementioned synthetic route while optimizing reaction conditions to maximize yield and purity. Factors such as temperature, pressure, reaction time, and solvent choice are fine-tuned to ensure the process is efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the triazole or azetidinyl ring, leading to partial or complete hydrogenation.

  • Substitution: : The phenyl and triazole rings allow for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include KMnO₄ or Na₂Cr₂O₇ under acidic conditions.

  • Reduction: : Catalytic hydrogenation using Pd/C or PtO₂ as catalysts.

  • Substitution: : Various electrophilic or nucleophilic reagents, such as halogens or Grignard reagents, under controlled conditions.

Major Products Formed

  • Oxidation products: : Aldehydes, ketones, or carboxylic acids.

  • Reduction products: : Partially or fully hydrogenated derivatives.

  • Substitution products: : Halogenated, nitrated, or sulfonated compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block for synthesizing complex organic molecules and as a reagent in various organic transformations.

Biology

Medicine

The compound's structural complexity makes it a candidate for drug development, particularly as a scaffold for designing molecules with therapeutic potential.

Industry

In the industrial sector, this compound is explored for its use in materials science, particularly in the synthesis of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its diverse functional groups allow it to participate in multiple biochemical pathways, leading to a range of biological activities. Specific pathways involved might include enzyme inhibition, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

This compound can be compared with other multifunctional organic molecules, such as:

  • (4-aminophenyl)(3-phenyl-1H-1,2,3-triazol-1-yl)methanone

  • (4-(dimethylamino)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

These similar compounds share structural elements but differ in functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone lies in the specific combination of functional groups, which imparts unique properties and applications.

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-31-23-11-12-27(16-23)20-9-7-18(8-10-20)24(30)28-14-21(15-28)29-13-19(25-26-29)17-32-22-5-3-2-4-6-22/h2-10,13,21,23H,11-12,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYFDUCXWCGQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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